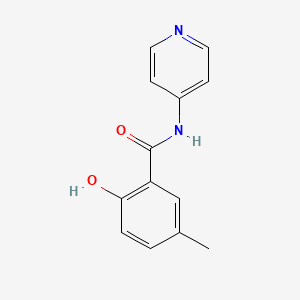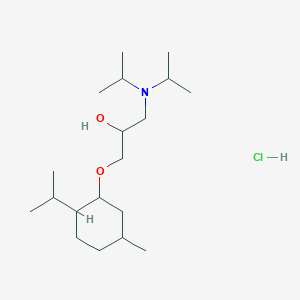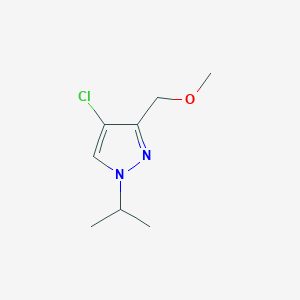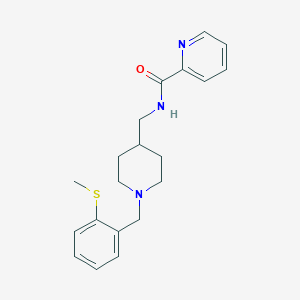
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the picolinamide family and has been found to exhibit significant biological activity.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including those structurally related to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds show significant potential in inhibiting acetylcholinesterase, an enzyme involved in breaking down acetylcholine, with implications for treating conditions like Alzheimer's disease. For instance, certain derivatives have demonstrated remarkable affinity and selectivity towards AChE over BuChE (butyrylcholinesterase), indicating their potential as therapeutic agents for dementia and other cognitive disorders (Sugimoto et al., 1990).
Crystal Structure and Potential Applications
Research into benzamide derivatives, including compounds with a picolinamide group, has revealed their potential in identifying binding sites for allosteric modulators of the AMPA receptor. These findings suggest applications in studying receptor-ligand interactions and developing new therapeutic strategies for neurological conditions. Additionally, certain benzamide derivatives have demonstrated anti-fatigue effects, showing promise for enhancing physical endurance and possibly treating fatigue-related disorders (Wu et al., 2014).
Antibacterial Study
A study on the synthesis and characterization of a compound similar to this compound has shown antibacterial activity against both gram-positive and gram-negative bacteria. This indicates its potential application in developing new antibacterial agents, which is crucial in the face of rising antibiotic resistance (Adam et al., 2016).
Catalytic Applications in Organic Synthesis
Picolinamide has been utilized as a directing group in the catalytic synthesis of isoquinolines through C-H/N-H bond activation. This application underscores the versatility of picolinamide-containing compounds in facilitating the construction of complex organic molecules, which is of significant interest in pharmaceutical chemistry and materials science (Kuai et al., 2017).
Inhibition of Poly (ADP-Ribose) Synthetase
Picolinamide has been identified as a potent inhibitor of poly (ADP-ribose) synthetase. This activity suggests its utility in exploring the role of poly (ADP-ribosyl)ation in cellular processes and its potential as a therapeutic target in diseases associated with excessive activation of this enzyme, such as in certain forms of cancer and neurodegeneration (Yamamoto & Okamoto, 1980).
Future Directions
Piperidine derivatives, such as “N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential therapeutic applications of these compounds.
properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-25-19-8-3-2-6-17(19)15-23-12-9-16(10-13-23)14-22-20(24)18-7-4-5-11-21-18/h2-8,11,16H,9-10,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMARJDUOBHZODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

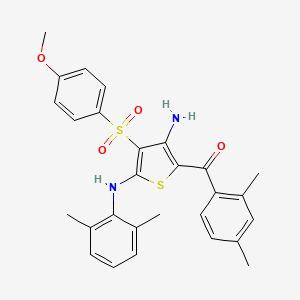
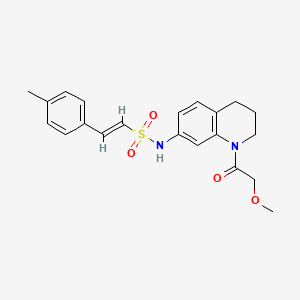
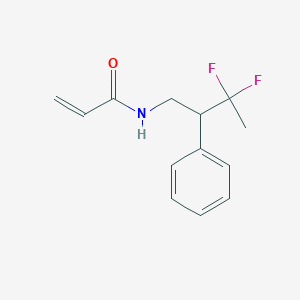
![7-Chloro-5-oxo-6H-benzo[b][1]benzoxepine-3-carboxylic acid](/img/structure/B2726756.png)
![2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2726757.png)
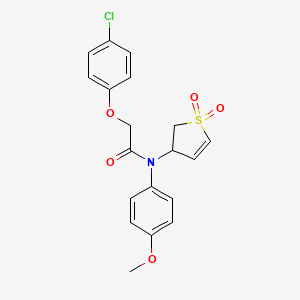
![2-(4-methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2726763.png)
![[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2726764.png)
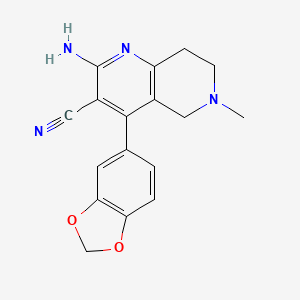
![3-(4-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726768.png)
![2-iodo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2726769.png)
